An In-Depth Technical Guide to Tosyl-L-phenylalanyl Chloride (TPCK): A Core Tool for Researchers and Drug Development Professionals
An In-Depth Technical Guide to Tosyl-L-phenylalanyl Chloride (TPCK): A Core Tool for Researchers and Drug Development Professionals
Introduction: Unveiling the Versatility of a Classic Protease Inhibitor
Tosyl-L-phenylalanyl Chloride, commonly known as TPCK, is a cornerstone reagent in the toolkit of researchers, scientists, and drug development professionals. While primarily recognized as a potent and irreversible inhibitor of the serine protease chymotrypsin, its utility extends to a broader spectrum of proteases, including certain cysteine proteases, making it an invaluable tool for dissecting complex biological pathways.[1][2] This in-depth technical guide provides a comprehensive overview of TPCK's molecular characteristics, mechanism of action, and practical applications, empowering you to leverage its full potential in your research endeavors.
Physicochemical Properties: A Foundation for Application
A thorough understanding of TPCK's fundamental properties is paramount for its effective use in experimental design.
| Property | Value | Source |
| Chemical Name | N-[(2S)-4-Chloro-3-oxo-1-phenylbutan-2-yl]-4-methylbenzene-1-sulfonamide | [1] |
| Synonyms | TPCK, Tosyl phenylalanyl chloromethyl ketone | [1] |
| Molecular Formula | C₁₇H₁₈ClNO₃S | [1] |
| Molecular Weight | 351.85 g/mol | [1] |
| CAS Number | 402-71-1 | [1] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 105-108 °C | |
| Solubility | Soluble in methanol, ethanol, and DMSO. Sparingly soluble in water. | [3] |
Molecular Structure
The unique structural features of TPCK are central to its specific inhibitory activity. The tosyl group and the phenylalanine residue contribute to its recognition by target proteases, while the chloromethyl ketone moiety is responsible for its irreversible mode of action.
Mechanism of Action: A Tale of Irreversible Inhibition
TPCK's efficacy lies in its ability to act as an affinity label. The phenylalanine moiety mimics the natural substrate of chymotrypsin, guiding the inhibitor to the enzyme's active site.[1][2] Once positioned, the highly reactive chloromethyl ketone group forms a covalent bond with a critical amino acid residue in the catalytic triad, leading to irreversible inactivation.
In serine proteases like chymotrypsin, the primary target is the histidine-57 residue.[1][2] For cysteine proteases such as papain, bromelain, ficin, and some caspases, the chloromethyl group reacts with the active site cysteine.[1]
Quantitative Inhibitory Activity
As an irreversible inhibitor, the potency of TPCK is most accurately described by the second-order rate constant, k_inact/K_I, which reflects the efficiency of inactivation. However, IC₅₀ values are also commonly reported in the literature to provide a comparative measure of inhibitory concentration.
| Target Protease/Cell Line | Inhibition Metric | Value | Source(s) |
| Chymotrypsin | Irreversible Inhibitor | k_inact/K_I is the standard metric, though specific values are assay-dependent. | [2][3] |
| Caspase-3, -6, -7 | Potent, non-specific inhibitor | Efficiency comparable to pan-caspase inhibitors. | [4] |
| pp70s6k | IC₅₀ | ~5 µM | |
| Leishmania amazonensis (promastigote) | IC₅₀ | 14.6 - 31.7 µM | [5] |
| Leishmania infantum (promastigote) | IC₅₀ | 11.3 µM | [5] |
| Leishmania amazonensis (amastigote) | IC₅₀ | 14.2 - 16.6 µM | [5] |
| Leishmania infantum (amastigote) | IC₅₀ | 21.7 µM | [5] |
| Mammalian Cells (general toxicity) | CC₅₀ | 138.8 µM | [5] |
Experimental Protocols: A Practical Guide to TPCK Usage
The following protocol provides a framework for utilizing TPCK as a protease inhibitor in a cell-based assay to study signaling pathways.
Stock Solution Preparation and Storage
-
Solvent Selection: Prepare a stock solution of TPCK in a high-purity organic solvent such as methanol, ethanol, or DMSO.[3]
-
Concentration: A stock concentration of 10-50 mM is recommended. For example, to prepare a 10 mM stock solution, dissolve 3.52 mg of TPCK in 1 mL of solvent.
-
Storage: Store the stock solution in small aliquots at -20°C to minimize freeze-thaw cycles. Under these conditions, the stock solution is stable for several months.[3] Aqueous working solutions are less stable and should be prepared fresh for each experiment.[3]
Experimental Workflow for Cellular Assays
This workflow is a general guideline and should be optimized for your specific cell type and experimental goals.
Step-by-Step Protocol: Inhibition of NF-κB Activation
A prominent application of TPCK is the inhibition of the NF-κB signaling pathway. TPCK has been shown to block the degradation of IκB, an inhibitor of NF-κB, thereby preventing NF-κB translocation to the nucleus and subsequent gene transcription.
-
Cell Seeding: Plate your cells of interest (e.g., HeLa, HEK293) at a density that will allow them to reach 70-80% confluency at the time of the experiment.
-
TPCK Pre-incubation: On the day of the experiment, replace the culture medium with fresh medium containing the desired concentration of TPCK (typically in the range of 10-100 µM). A vehicle control (e.g., DMSO) should be run in parallel. Incubate for 1-2 hours.
-
Stimulation: Add the appropriate stimulus to induce NF-κB activation (e.g., TNF-α, IL-1β) and incubate for the desired time (e.g., 15-30 minutes).
-
Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates.
-
Western Blot Analysis: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against key signaling proteins such as phospho-IκBα, total IκBα, and NF-κB p65.
Diverse Applications in Research and Development
Beyond its role as a laboratory tool for studying protease function, TPCK has found applications in various research areas:
-
Virology: TPCK-treated trypsin is used to enhance the infectivity of certain viruses in cell culture by facilitating the cleavage of viral envelope proteins.[1]
-
Apoptosis Research: TPCK has been shown to inhibit some caspases, key mediators of programmed cell death, making it a useful tool for studying apoptotic pathways.[4]
-
Signal Transduction: As detailed in the protocol above, TPCK is widely used to investigate signaling cascades, particularly the NF-κB pathway.
-
Drug Discovery: The well-defined mechanism of TPCK serves as a valuable reference for the design and development of novel, more specific protease inhibitors for therapeutic applications.
Synthesis and Safety Considerations
Synthesis
A notable advancement in the synthesis of TPCK is the development of methods that avoid the use of diazomethane, a toxic and explosive reagent. One such method involves the tosylation of L-phenylalanine, conversion to an activated p-nitrophenol ester, followed by reaction with dimethylsulfoxonium methylide and subsequent treatment with lithium chloride and methanesulfonic acid to yield the α-chloroketone.
Safety and Handling
TPCK is a hazardous substance and should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat when handling TPCK.
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of the powder.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
Conclusion: A Timeless Tool for Scientific Discovery
Tosyl-L-phenylalanyl Chloride, through its well-characterized properties and versatile applications, remains an indispensable reagent in the fields of biochemistry, cell biology, and drug discovery. Its ability to irreversibly inhibit specific proteases provides a powerful means to elucidate their roles in complex biological processes. By understanding its molecular structure, mechanism of action, and proper handling, researchers can confidently employ TPCK to drive their scientific investigations forward.
References
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Tosyl phenylalanyl chloromethyl ketone - Wikipedia . [Link]
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Tosyl phenylalanyl chloromethyl ketone - Wikipedia . [Link]
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In Silico and In Vitro Study of the Bromelain-Phytochemical Complex Inhibition of Phospholipase A2 (Pla2) - PMC - NIH . [Link]
-
The serine protease inhibitors, tosylphenylalanine chloromethyl ketone and tosyllysine chloromethyl ketone, potently inhibit pp70s6k activation - PubMed . [Link]
-
Light-induced inhibition of papain by a {Mn-NO}6 nitrosyl - PubMed . [Link]
-
Serine protease inhibitors N-alpha-tosyl-L-lysinyl-chloromethylketone (TLCK) and N-tosyl-L-phenylalaninyl-chloromethylketone (TPCK) are potent inhibitors of activated caspase proteases - PubMed . [Link]
-
TPCK inhibits AGC kinases by direct activation loop adduction at phenylalanine-directed cysteine residues - PMC - NIH . [Link]
-
Summary of caspase inhibitor IC50 values for data depicted in figures... - ResearchGate . [Link]
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16: Enzyme Kinetics, Inhibitor Kinetics - Biology LibreTexts . [Link]
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Screening for heavy-metal inhibition of bromelain activity. Data are... - ResearchGate . [Link]
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Caspase-3 triggers a TPCK-sensitive protease pathway leading to degradation of the BH3-only protein puma - PubMed . [Link]
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Genotoxic and Cytotoxic Safety Evaluation of Papain (Carica papaya L.) Using In Vitro Assays - NIH . [Link]
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Rapid Determination of the Specificity Constant of Irreversible Inhibitors (kinact/KI) by Means of an Endpoint Competition Assay - PubMed . [Link]
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Rapid Determination of the Specificity Constant of Irreversible Inhibitors (kinact/KI) by Means of an Endpoint Competition Assay | Request PDF - ResearchGate . [Link]
-
Potent and selective covalent inhibition of the papain-like protease from SARS-CoV-2 - NIH . [Link]
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Inhibition Study of EDTA and PCMB on Purified Bromelain Activity from Pineapple Core [Ananas comosus (L.) - SciTePress . [Link]
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Loosely packed papain prosegment displays inhibitory activity - PubMed . [Link]
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Catalytic activity of caspase-3 is required for its degradation: stabilization of the active complex by synthetic inhibitors - PubMed . [Link]
-
Determination of the effect of EDTA and PCMB on purified bromelain activity from pineapple core and in vitro antiplatelet activity - ResearchGate . [Link]
-
Kinetics studies with fruit bromelain (Ananas comosus) in the presence of cysteine and divalent ions - PubMed . [Link]
-
Variation in the kinetics of caspase-3 activation, Bcl-2 phosphorylation and apoptotic morphology in unselected human ovarian cancer cell lines as a response to docetaxel - PubMed . [Link]864/)
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- 4. Serine protease inhibitors N-alpha-tosyl-L-lysinyl-chloromethylketone (TLCK) and N-tosyl-L-phenylalaninyl-chloromethylketone (TPCK) are potent inhibitors of activated caspase proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
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